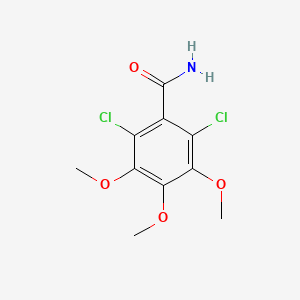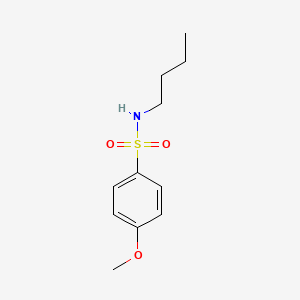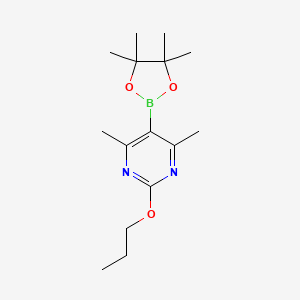
Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate is a synthetic organic compound that features a triazole ring, a benzamido group, and a piperazine moiety. Compounds with these functional groups are often explored for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Amidation: The triazole-containing intermediate can be reacted with a benzoyl chloride derivative to form the benzamido group.
Piperazine Introduction: The piperazine moiety can be introduced through nucleophilic substitution reactions.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the carbonyl group in the ester moiety.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate could have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action would depend on the specific biological target. For example:
Antimicrobial Activity: The compound might inhibit bacterial enzymes or disrupt cell membranes.
Anticancer Activity: It could interfere with cell division or induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-oxopentanoate: Lacks the piperazine moiety.
Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)pentanoate: Lacks the carbonyl group in the ester moiety.
Uniqueness
The presence of both the triazole ring and the piperazine moiety in Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate makes it unique compared to similar compounds. This combination of functional groups could result in distinct biological activities and chemical reactivity.
特性
分子式 |
C20H26N6O4 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
methyl (4S)-5-(4-methylpiperazin-1-yl)-5-oxo-4-[[4-(triazol-1-yl)benzoyl]amino]pentanoate |
InChI |
InChI=1S/C20H26N6O4/c1-24-11-13-25(14-12-24)20(29)17(7-8-18(27)30-2)22-19(28)15-3-5-16(6-4-15)26-10-9-21-23-26/h3-6,9-10,17H,7-8,11-14H2,1-2H3,(H,22,28)/t17-/m0/s1 |
InChIキー |
XZXNFYLOVJBFOX-KRWDZBQOSA-N |
異性体SMILES |
CN1CCN(CC1)C(=O)[C@H](CCC(=O)OC)NC(=O)C2=CC=C(C=C2)N3C=CN=N3 |
正規SMILES |
CN1CCN(CC1)C(=O)C(CCC(=O)OC)NC(=O)C2=CC=C(C=C2)N3C=CN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-3-[6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B15282240.png)

![2-oxo-6-(4-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile](/img/structure/B15282256.png)
![Methyl 2-[3-(formylamino)-3-methyl-2-oxopentyl]benzoate](/img/structure/B15282264.png)
![2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}benzamide](/img/structure/B15282277.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15282279.png)




![9-Benzyl 6-ethyl 3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6,9-dicarboxylate](/img/structure/B15282309.png)

![N-[(1,3-benzodioxol-5-ylimino)(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-4-morpholinecarbothioamide](/img/structure/B15282321.png)

